molecular formula C5H9FO3 B8220077 (3S)-3-fluorooxane-4,4-diol

(3S)-3-fluorooxane-4,4-diol

Cat. No.: B8220077
M. Wt: 136.12 g/mol
InChI Key: BKQIVNQXMOFOJZ-BYPYZUCNSA-N
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Description

(3S)-3-Fluorooxane-4,4-diol is a fluorinated oxane derivative characterized by a tetrahydropyran ring substituted with a fluorine atom at the C3 position (S-configuration) and two hydroxyl groups at the C4 positions. The compound’s stereochemistry and functional groups confer unique physicochemical properties, including enhanced polarity due to the diol moiety and electronic effects from the fluorine atom. These features make it a candidate for applications in pharmaceuticals (e.g., as a metabolic stabilizer or hydrogen-bonding motif) and material science (e.g., hydrophilic polymer precursors) .

Properties

IUPAC Name

(3S)-3-fluorooxane-4,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIVNQXMOFOJZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](C1(O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key distinctions between (3S)-3-fluorooxane-4,4-diol and structurally related fluorinated oxanes:

Compound Substituents Stereochemistry Key Properties Applications
This compound C3-F, C4-OH (×2) 3S High polarity, strong H-bonding capacity Drug delivery, biodegradable polymers
[(3R,4S)-3-Fluorooxan-4-yl]methanol C3-F, C4-CH2OH 3R,4S Moderate polarity, lipophilic tail Agrochemicals, hydrophobic coatings
4,4-Dihydroxyoxane (non-fluorinated) C4-OH (×2) N/A High solubility, low metabolic stability Solubility enhancers, chelators

Key Findings:

Polarity and Solubility: The diol groups in this compound increase its hydrophilicity compared to [(3R,4S)-3-Fluorooxan-4-yl]methanol, which has a lipophilic methanol group. This makes the diol derivative more suitable for aqueous formulations in pharmaceuticals . In contrast, the non-fluorinated 4,4-dihydroxyoxane lacks the electron-withdrawing fluorine, reducing its oxidative stability but improving solubility in polar solvents.

Stereochemical Impact: The 3S configuration in this compound may influence its binding affinity in chiral environments (e.g., enzyme active sites), whereas the 3R,4S configuration in the methanol derivative could favor interactions with hydrophobic pockets in agrochemical targets .

Functional Versatility: The diol’s dual hydroxyl groups enable participation in cross-linking reactions, making it valuable for synthesizing hydrogels or dendrimers. The methanol derivative, however, is more often utilized as a terminal modifier in surfactants or polymer chains .

Metabolic Stability: Fluorination at C3 in both compounds enhances resistance to enzymatic degradation compared to non-fluorinated analogs. However, the diol’s polarity may reduce cell membrane permeability, limiting its use in systemic drugs unless prodrug strategies are employed.

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